Cas no 57184-22-2 (Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]-)
![Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]- structure](https://nl.kuujia.com/scimg/cas/57184-22-2x500.png)
57184-22-2 structure
Productnaam:Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]-
Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]-
- 3-(4-ISOBUTYL-1-PIPERAZINYL)RIFAMYCIN
- Rifandin
- R-76-1
- 3-(4-Isobutyl-1-piperazinyl)rifamycin [WHO-DD]
- 3-(1-isobutyl-1-piperazinyl)rifamycin SV
- BRN 1069385
- Rifamycin, 3-[4-(2-methylpropyl)-1-piperazinyl]-
- Isobutylpiperazinylrifamycin SV
- SCHEMBL14817588
- R 76-1
- R-761
- Rifamycin, 3-(4-(2-methylpropyl)-1-piperazinyl)-
- 3-[4-(2-Methylpropyl)-1-piperazinyl]rifamycin
- UNII-5ARN4FK9X2
- 5ARN4FK9X2
- 57184-22-2
- [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[4-(2-methylpropyl)piperazin-1-yl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate
- R 761
-
- Inchi: InChI=1S/C45H63N3O12/c1-22(2)21-47-16-18-48(19-17-47)35-34-39(53)32-31(40(35)54)33-42(28(8)38(32)52)60-45(10,43(33)55)58-20-15-30(57-11)25(5)41(59-29(9)49)27(7)37(51)26(6)36(50)23(3)13-12-14-24(4)44(56)46-34/h12-15,20,22-23,25-27,30,36-37,41,50-54H,16-19,21H2,1-11H3,(H,46,56)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,36-,37+,41+,45-/m0/s1
- InChI-sleutel: XUBKCCSAVNRWOX-BVHPQESASA-N
- LACHT: CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)C
Berekende eigenschappen
- Exacte massa: 837.441
- Monoisotopische massa: 837.441
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 14
- Zware atoomtelling: 60
- Aantal draaibare bindingen: 6
- Complexiteit: 1600
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 9
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 3
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 208A^2
- XLogP3: 6.7
Experimentele eigenschappen
- Dichtheid: 1.31
- Kookpunt: 980.7°Cat760mmHg
- Vlampunt: 546.9°C
- Brekindex: 1.629
- PSA: 211.28000
- LogboekP: 5.62010
Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]- Gerelateerde literatuur
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
3. Book reviews
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
57184-22-2 (Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]-) Gerelateerde producten
- 6998-60-3(Rifogal)
- 7000-27-3(Methyl-β-D-Glucopyranoside hemihydrate)
- 862488-94-6(8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2228728-78-5(1-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol)
- 2227646-39-9(rac-(3R,4R)-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrrolidin-3-ol)
- 1570601-60-3((3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine)
- 379239-02-8(ethyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate)
- 1432034-89-3(4-(4-Bromo-1H-pyrazol-1-yl)-3-fluoroaniline hydrochloride)
- 338968-04-0(2-(methylsulfanyl)benzyl (2,6-dimethylphenyl)carbamate)
- 743452-16-6(7-bromo-4-(chloromethyl)-2H-chromen-2-one)
Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

上海贤鼎生物科技有限公司
Goudlid
CN Leverancier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
